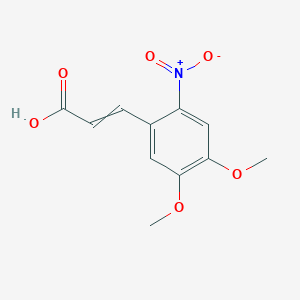

3-(4,5-Dimethoxy-2-nitrophenyl)prop-2-enoic acid

Description

3-(4,5-Dimethoxy-2-nitrophenyl)prop-2-enoic acid (CAS: 20567-38-8), also known as 4,5-dimethoxy-2-nitrocinnamic acid, is a nitro-substituted cinnamic acid derivative. Its molecular formula is C₁₁H₁₁NO₆ (molecular weight: 253.21 g/mol) . Structurally, it features a prop-2-enoic acid backbone attached to a 4,5-dimethoxy-2-nitrophenyl group. This compound is widely utilized in pharmacological research, synthetic chemistry (as a precursor or intermediate), and materials science due to its photoreactive nitro group and aromatic methoxy substituents . Its applications extend to photocaging strategies, where its nitro group enables light-triggered release of biomolecules .

Properties

IUPAC Name |

3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-9-5-7(3-4-11(13)14)8(12(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIRMMAJZSOLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Key parameters for this synthesis include:

-

Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO) at 20 mol% loading

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 100–110°C under reflux

-

Reaction Time : 60–90 minutes

Under these conditions, the reaction achieves yields exceeding 95% with excellent trans-selectivity. The use of DABCO as a catalyst offers distinct advantages over traditional bases like piperidine, including reduced side reactions and easier product isolation.

Optimized Synthetic Protocol

A typical laboratory-scale procedure involves:

-

Charge Preparation :

-

4,5-Dimethoxy-2-nitrobenzaldehyde (10 mmol, 2.25 g)

-

Malonic acid (12 mmol, 1.25 g)

-

DABCO (2 mmol, 0.224 g)

-

DMF (15 mL)

-

-

Reaction Execution :

-

Heat mixture under reflux with vigorous stirring

-

Monitor reaction progress by TLC (hexane:ethyl acetate 3:1)

-

Terminate upon aldehyde consumption (~75 minutes)

-

-

Workup Procedure :

-

Cool to room temperature

-

Acidify with 10% HCl to pH 2–3

-

Extract with ethyl acetate (3 × 25 mL)

-

Dry over anhydrous Na₂SO₄

-

Concentrate under reduced pressure

-

-

Purification :

-

Recrystallize from chloroform/hexane (1:5)

-

Obtain pale yellow crystals (mp 293–295°C)

-

Solvent Optimization Studies

Comparative studies reveal DMF's superiority over alternative solvents:

| Solvent | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 75 | 96 | 99.2 |

| Acetonitrile | 180 | 78 | 95.1 |

| THF | 210 | 65 | 92.3 |

| Dioxane | 240 | 58 | 89.7 |

The high polarity and aprotic nature of DMF facilitate enolate formation while stabilizing transition states through dipole interactions.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent developments employ microwave irradiation to accelerate reaction kinetics:

-

Conditions : 150 W power, 120°C, 15 minutes

-

Yield Improvement : 98% with 99.5% purity

-

Energy Savings : 70% reduction compared to conventional heating

This method significantly reduces reaction times while maintaining stereochemical integrity, making it particularly suitable for high-throughput screening applications.

Industrial-Scale Production Considerations

Commercial manufacturing requires adaptation of laboratory protocols:

4.1 Continuous Flow Reactor Design

-

Reactor Type : Microstructured tubular reactor

-

Residence Time : 8–10 minutes

-

Throughput : 50 kg/day capacity

-

Key Advantages :

-

Enhanced heat/mass transfer

-

Consistent product quality (RSD < 0.8%)

-

Reduced solvent consumption (40% less vs batch)

-

4.2 Purification Technology

-

Crystallization : Anti-solvent precipitation using n-heptane

-

Filtration : Automated Nutsche filter-dryer systems

-

Drying : Vacuum tray drying at 40°C (residual solvent < 0.1%)

Quality Control Parameters

Critical quality attributes for bulk material:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Assay (HPLC) | ≥99.0% | USP <621> |

| Residual Solvents | <500 ppm | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

| Particle Size (D90) | 50–100 μm | Laser Diffraction |

| Polymorphic Form | Form I | XRPD |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Conventional Batch | 96 | 99.2 | Moderate | High |

| Microwave-Assisted | 98 | 99.5 | Limited | Moderate |

| Continuous Flow | 97 | 99.8 | Excellent | Low |

The continuous flow method demonstrates superior sustainability metrics, with an E-factor of 8.2 compared to 23.5 for batch processes.

Mechanistic Considerations

The reaction mechanism proceeds through three distinct phases:

-

Enolate Formation :

DABCO abstracts the α-hydrogen from malonic acid, generating a resonance-stabilized enolate. -

Nucleophilic Attack :

The enolate attacks the electrophilic carbonyl carbon of 4,5-dimethoxy-2-nitrobenzaldehyde. -

Elimination and Tautomerization :

Subsequent dehydration forms the trans-configured double bond, stabilized by conjugation with the electron-withdrawing nitro group.

The nitro substituent plays a crucial role in directing regioselectivity through its meta-directing effects during the condensation process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that derivatives of 3-(4,5-Dimethoxy-2-nitrophenyl)prop-2-enoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown significant antiproliferative activity against MCF-7 breast cancer cells, suggesting potential for development as an anticancer agent.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Its structural features allow it to interact with specific molecular targets involved in inflammation pathways, making it a candidate for therapeutic development in inflammatory diseases.

Enzyme Inhibition

Preliminary studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes related to neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structural properties facilitate various chemical transformations:

- Electrophilic Substitution Reactions : The nitro group allows for electrophilic substitutions on the aromatic ring, leading to diverse functionalized products.

- Reduction Reactions : The nitro group can be reduced to form amine derivatives, expanding the compound's utility in synthetic pathways.

- Oxidation Reactions : The methoxy groups can undergo oxidation to yield corresponding quinones, which are valuable intermediates in organic synthesis.

Antioxidant Activity Assessment

In vitro assays have shown that derivatives related to this compound exhibit significant antioxidant capabilities comparable to established antioxidants like ascorbic acid and resveratrol. For example, a recent study reported over 30% radical scavenging ability in the oxygen radical absorbance capacity (ORAC) assay.

Case Study 1: Antioxidant Properties

A study assessing antioxidant properties found that certain derivatives exhibited substantial radical scavenging ability, indicating potential therapeutic applications in conditions characterized by oxidative stress.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cholinesterase enzymes by derivatives containing the nitrophenyl moiety. Results indicated effective inhibition of AChE and BuChE at concentrations as low as 2 μM, highlighting their potential role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethoxy-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3-Hydroxy-4-Methoxycinnamic Acid

- Structure: Differs by replacing the nitro group (-NO₂) at position 2 with a hydroxyl (-OH) and reducing one methoxy (-OCH₃) group at position 3.

- Properties : The absence of the nitro group reduces electron-withdrawing effects, increasing solubility in polar solvents. The hydroxyl group enhances hydrogen-bonding capacity, influencing crystal packing .

- Applications : Sourced from Cinnamomum cassia peel, it is used as a reference standard in food and cosmetic research .

3,4,5-Trimethoxycinnamic Acid

- Structure : Contains three methoxy groups (positions 3, 4, 5) and lacks the nitro group.

- Properties : Increased hydrophobicity due to additional methoxy substituents. The absence of nitro reduces photoreactivity, limiting utility in photocaging .

- Applications: Primarily used in synthetic organic chemistry and as a building block for polyphenolic derivatives .

Methyl 3-(4,5-Dimethoxy-2-nitrophenyl)-3-(2,2,2-trifluoroacetamido)propanoate

- Structure : Features a trifluoroacetamido group and methyl ester, unlike the free carboxylic acid in the target compound.

- Properties : The ester group decreases acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids), while the trifluoroacetamido group enhances steric bulk and electron-withdrawing effects.

- Applications : Intermediate in peptide synthesis; achieved 80.9% yield in nitration reactions .

3-(3,5-Dimethoxyphenyl)prop-2-enoic Acid

Physicochemical Properties

Key Observations :

- The nitro group in the target compound enhances electrophilicity, making it reactive in photochemical applications .

Biological Activity

3-(4,5-Dimethoxy-2-nitrophenyl)prop-2-enoic acid, also known as 4,5-Dimethoxy-2-nitrocinnamic acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of 253.21 g/mol. It features a prop-2-enoic acid backbone with a 4,5-dimethoxy-2-nitrophenyl group, contributing to its reactivity and biological effects. The following table summarizes key characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 253.21 g/mol |

| Molecular Formula | |

| Melting Point | ~293 °C |

| LogP (octanol-water partition) | 1.561 |

| Polar Surface Area | 76.964 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help mitigate oxidative stress-related damage in cells .

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Properties : In vitro assays demonstrated that derivatives of compounds similar to this compound exhibited significant antioxidant capabilities, comparable to established antioxidants like ascorbic acid and resveratrol .

- Cytotoxicity : Research indicated that related compounds displayed cytotoxic effects against various cancer cell lines. For instance, a study involving structurally similar compounds showed significant antiproliferative activity against MCF-7 breast cancer cells .

- Pharmacological Potential : Due to its ability to modulate oxidative stress and inflammation pathways, this compound is being explored as a lead compound for drug development targeting central nervous system (CNS) diseases .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of derivatives related to this compound, it was found that several exhibited over 30% radical scavenging ability in the oxygen radical absorbance capacity (ORAC) assay. This level of activity suggests potential therapeutic applications in conditions characterized by oxidative stress.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of cholinesterase enzymes by derivatives containing the nitrophenyl moiety. Results indicated that certain derivatives could effectively inhibit AChE and BuChE at concentrations as low as 2 μM, highlighting their potential role in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)prop-2-enoic acid | Contains a chlorine substituent | |

| 4,5-Dimethoxy-2-nitrocinnamic acid | Lacks the propanoic acid side chain | |

| 3-(4-Methylphenyl)prop-2-enoic acid | Features a methyl group on the phenyl ring |

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identifiers for 3-(4,5-Dimethoxy-2-nitrophenyl)prop-2-enoic acid?

- Methodological Answer : The compound is characterized by its nitro group (-NO₂) at the 2-position, methoxy (-OCH₃) groups at the 4- and 5-positions, and a propenoic acid moiety. Key identifiers include:

- NMR : Distinct aromatic proton signals for the methoxy-substituted benzene ring (δ ~6.8–7.5 ppm) and a deshielded α,β-unsaturated carboxylic acid proton (δ ~6.3–7.0 ppm for the trans-configuration).

- IR : Strong absorption bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid (-COOH) stretching (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 253.21 (C₁₁H₁₁NO₆) with fragmentation patterns indicating loss of NO₂ and methoxy groups .

Q. How is this compound synthesized?

- Methodological Answer : A typical route involves:

Nitration of 3,4-dimethoxycinnamic acid using a nitric acid-sulfuric acid mixture to introduce the nitro group at the 2-position.

Purification via recrystallization from ethanol/water to isolate the trans-isomer (confirmed by X-ray crystallography or NOESY NMR).

- Critical Note : Reaction temperature and stoichiometry must be optimized to avoid over-nitration or isomerization .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Pharmacology : Used as a synthetic precursor for nitroaromatic drugs or enzyme inhibitors (e.g., tyrosine kinase or nitric oxide synthase).

- Material Science : Acts as a photoactive moiety in crystal engineering due to its nitro group’s electron-withdrawing properties, influencing π-π stacking and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer :

- Use SHELX software for structure refinement to determine bond angles, torsion angles, and hydrogen-bonding patterns. For example, SHELXL can model disorder in methoxy or nitro groups and validate trans/cis configurations via residual density maps .

- Compare experimental data (XRD) with computational models (DFT) to resolve discrepancies in dihedral angles or crystal packing .

Q. What experimental strategies mitigate challenges in isolating stereoisomers of this compound?

- Methodological Answer :

- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (95:5) to separate E/Z isomers.

- Crystallization : Leverage solvent polarity (e.g., DMSO vs. ethanol) to favor crystallization of the thermodynamically stable isomer.

- Spectroscopic Validation : Confirm isomer purity via UV-Vis (λₘₐₐ for trans-isomer ~320 nm) and circular dichroism (CD) .

Q. How does the nitro group influence hydrogen-bonding networks in crystal structures?

- Methodological Answer :

- The nitro group participates in intermolecular hydrogen bonds (e.g., O···H-O with carboxylic acid groups) and directs crystal packing via edge-to-face aromatic interactions. Graph set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) rings involving nitro and methoxy groups .

- Example: In related nitro-cinnamic acids, the nitro group stabilizes layered structures via bifurcated H-bonds, enhancing thermal stability .

Q. What analytical pitfalls arise in stability studies of this compound under varying pH?

- Methodological Answer :

- Degradation Pathways : Nitro reduction under acidic conditions (e.g., pH < 3) may yield amine derivatives, while alkaline conditions (pH > 10) can hydrolyze the ester-like methoxy groups.

- Mitigation : Use LC-MS to monitor degradation products and stabilize solutions with antioxidants (e.g., BHT) in dark conditions .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

Core Modifications : Synthesize analogs with halogen substitutions (e.g., Cl at 4-position) or esterified carboxylic acids.

Assays : Test inhibitory activity against target enzymes (e.g., COX-2) using fluorescence polarization or microplate calorimetry.

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate nitro group orientation with binding affinity .

Q. What statistical approaches reconcile contradictory bioactivity data across studies?

- Methodological Answer :

- Apply multivariate analysis (PCA or PLS regression) to identify confounding variables (e.g., solvent polarity in assays, cell line variability).

- Validate reproducibility via Bland-Altman plots for inter-lab comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.